molecular formula C10H11N3OS2 B2813568 (5E)-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1164493-58-6

(5E)-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2813568
CAS No.: 1164493-58-6
M. Wt: 253.34
InChI Key: JHFHNTHPLINCJF-XBXARRHUSA-N
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Description

The compound “(E)-5-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

(E)-5-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one and its derivatives show promising applications in anticancer therapy. A study synthesized novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and tumor-induced angiogenesis using a mouse model. These compounds demonstrated significant reduction in tumor volume, tumor cell number, and prolonged the lifespan of tumor-bearing mice. Additionally, they exhibited strong antiangiogenic effects, suppressing endothelial proliferation in mice peritoneum, suggesting their potential as candidates for anticancer therapy with abilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Inhibition of ADAMTS-5

A series of 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5 (aggrecanase-2) was described, representing a new class of agents potentially inhibiting the degradation of aggrecan in osteoarthritis. One compound, in particular, showed significant functional selectivity over ADAMTS-4 (aggrecanase-1), indicating a potential application in osteoarthritis treatment (Gilbert et al., 2007).

Antimicrobial Activity

Compounds containing the (E)-5-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one moiety have shown promising antimicrobial activities. A study synthesized novel compounds with this structure and evaluated their in vitro antibacterial activity against common bacterial strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated potent antimicrobial activities, making these compounds candidates for further development as antimicrobial agents (B'Bhatt & Sharma, 2017).

Anti-Inflammatory Activity

Novel derivatives of (E)-5-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have been synthesized and shown to possess significant anti-inflammatory activities. A study synthesized various derivatives and tested them for anti-inflammatory effects, with several compounds displaying substantial activities. This suggests the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Mechanism of Action

The mechanism of action of this compound is not known. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Properties

IUPAC Name

(5E)-5-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-3-13-6(2)7(5-11-13)4-8-9(14)12-10(15)16-8/h4-5H,3H2,1-2H3,(H,12,14,15)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFHNTHPLINCJF-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)NC(=S)S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)NC(=S)S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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